molecular formula C16H11ClF3N5O B609612 NMS-P953 CAS No. 1403679-33-3

NMS-P953

Cat. No.: B609612
CAS No.: 1403679-33-3
M. Wt: 381.74
InChI Key: CZUQYAXYBOEHCY-UHFFFAOYSA-N
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Description

NMS-P953 is a JAK2 inhibitor, displaying significant tumor growth inhibition in SET-​2 xenograft tumor model. This compound has a mechanism of action confirmed in vivo by typical modulation of known biomarkers, and with a favorable pharmacokinetic and safety profile.

Properties

CAS No.

1403679-33-3

Molecular Formula

C16H11ClF3N5O

Molecular Weight

381.74

IUPAC Name

5-(2-Amino-4-pyrimidinyl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C16H11ClF3N5O/c17-10-2-1-7(16(18,19)20)5-8(10)13-9(14(21)26)6-12(24-13)11-3-4-23-15(22)25-11/h1-6,24H,(H2,21,26)(H2,22,23,25)

InChI Key

CZUQYAXYBOEHCY-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC(C(F)(F)F)=CC=C2Cl)NC(C3=NC(N)=NC=C3)=C1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NMS-P953;  NMSP953;  NMS P953

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-(2-amino-pyrimidin-4-yl)-2-(2-chloro-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carboxylic acid (581 mg, 1.52 mmol) in DMF (5 mL) and DIPEA (1.06 mL, 6.08 mmol) was stirred at 0° C. EDCl (582 mg, 3.04 mmol) and HOBT.NH3 (469 mg, 3.04 mmol) were added and the reaction mixture was stirred for 3 h at room temperature. The mixture was diluted with water and the resulting precipitate was collected by filtration to afford the title compound (475 mg, 82%).
Name
5-(2-amino-pyrimidin-4-yl)-2-(2-chloro-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carboxylic acid
Quantity
581 mg
Type
reactant
Reaction Step One
Name
Quantity
1.06 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
582 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
469 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
title compound
Yield
82%

Synthesis routes and methods II

Procedure details

A solution of TFA (2.0 mL), water (0.480 mL) and 98% sulfuric acid (0.240 mL) was added to 5-(2-amino-pyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile (137 mg, 0.415 mmol). The mixture was allowed to stir for 8 h at 70° C. and then was diluted by drop wise addition of water (6 mL). The reaction mixture was made basic (pH 10-12) by adding 30% aqueous ammonia under stirring. The precipitated solid was collected by filtration, washed with water and finally dried in a vacuum oven at 50° C. affording the title compound as a white solid (133 mg, 92%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
5-(2-amino-pyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Quantity
0.48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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